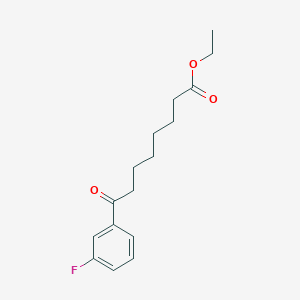

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCVKASYZCLLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645574 | |

| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-14-2 | |

| Record name | Ethyl 3-fluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Abstract

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a keto-ester of significant interest in medicinal chemistry and materials science. While a direct, step-by-step protocol for this specific molecule is not widely documented, this paper outlines a robust and logical synthetic strategy based on the well-established principles of Friedel-Crafts acylation. The narrative delves into the mechanistic underpinnings of the proposed reaction, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a terminal ethyl ester and an aromatic ketone. This structural arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of the fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets.

The most direct and industrially scalable approach to the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide and a Lewis acid catalyst.[3] Our proposed synthesis for this compound leverages this powerful transformation.

The overall synthetic strategy is conceptualized as a two-step process, which is outlined below.

Caption: Proposed two-step synthetic workflow for this compound.

Mechanistic Considerations of Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation reaction. Understanding its mechanism is paramount to optimizing reaction conditions and ensuring a successful outcome.

The reaction proceeds via the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (Ethyl 8-chloro-8-oxooctanoate). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[3][4]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

It is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[2] An aqueous workup is necessary to break this complex and isolate the final product.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should consider small-scale trial reactions to optimize conditions for their specific laboratory setup.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| Suberic Acid | ≥98% | Standard Chemical Supplier | |

| Thionyl Chloride | ≥99% | Standard Chemical Supplier | Use in a well-ventilated fume hood. |

| Ethanol | Anhydrous | Standard Chemical Supplier | |

| Fluorobenzene | ≥99% | Standard Chemical Supplier | |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Standard Chemical Supplier | Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier | |

| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier | |

| Saturated Sodium Bicarbonate | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Standard Chemical Supplier |

Step 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate

This procedure first creates the monoester of suberic acid, followed by conversion to the acyl chloride.

-

Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid (1.0 eq) in a 5-fold excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the suberic acid weight).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude monoethyl suberate.

-

Acyl Chloride Formation: In a clean, dry round-bottom flask under an inert atmosphere, add the crude monoethyl suberate.

-

Slowly add thionyl chloride (1.2 eq) at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to 60-70°C for 2-3 hours. The evolution of SO₂ and HCl gas should be observed (use a trap).

-

After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 8-chloro-8-oxooctanoate is used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) and fluorobenzene (1.5 eq) in anhydrous dichloromethane.

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons, the aliphatic chain protons, and the aromatic protons of the 3-fluorophenyl group with characteristic splitting patterns. |

| ¹³C NMR | Resonances for the ester and ketone carbonyl carbons, the aliphatic carbons, and the aromatic carbons, showing the effect of the fluorine substituent. |

| FT-IR | Strong absorption bands for the ester and ketone carbonyl groups (typically around 1730 cm⁻¹ and 1685 cm⁻¹, respectively), and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process centered around a Friedel-Crafts acylation reaction. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of the Lewis acid catalyst, is crucial for obtaining a high yield of the desired product. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Vertex AI Search.

- ChemicalBook. 3-Fluorobenzyl chloride synthesis. Accessed January 18, 2026.

- BenchChem. Synthesis efficiency of Ethyl 8-(2-chlorophenyl)

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Accessed January 18, 2026.

- BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)

- National Center for Biotechnology Information. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accessed January 18, 2026.

- Organic Chemistry Portal.

- Sigma-Aldrich. 3-Fluorobenzyl chloride for synthesis 456-42-8. Accessed January 18, 2026.

- Wikipedia. Friedel–Crafts reaction. Accessed January 18, 2026.

- ACS Publications. Convenient synthesis of .alpha.-keto esters. Accessed January 18, 2026.

- Sigma-Aldrich. 3-Fluorobenzyl chloride for synthesis 456-42-8. Accessed January 18, 2026.

- Google Patents.

- ChemBase. ethyl 8-chloro-6-oxooctanoate - 50628-91-6, C10H17ClO3, density, melting point, boiling point, structural formula, synthesis. Accessed January 18, 2026.

- BenchChem. Technical Guide: Ethyl 8-(2-chlorophenyl)

- OpenStax. 10.7 Organometallic Coupling Reactions - Organic Chemistry. Accessed January 18, 2026.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Accessed January 18, 2026.

- Master Organic Chemistry. EAS Reactions (3)

- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Accessed January 18, 2026.

- ResearchGate. Synthesis of derivatives 8 to 14. Accessed January 18, 2026.

- Chad's Prep.

- National Center for Biotechnology Information. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. Accessed January 18, 2026.

- Pharmaffiliates.

- PubMed. Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. Accessed January 18, 2026.

- ResearchGate. Scheme for the synthesis of 8-oxoA phosphoramidite with a key step using sodium benzylate or 2-mercaptoethanol. Accessed January 18, 2026.

- MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- BenchChem. A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid. Accessed January 18, 2026.

- PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Accessed January 18, 2026.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Accessed January 18, 2026.

- BLDpharm. 898753-44-1|Ethyl 8-(2-fluorophenyl)

Sources

Topic: Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds to produce aryl ketones.[1][2] This guide provides an in-depth technical exploration of its application in synthesizing Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, a valuable bifunctional building block for pharmaceutical development. The incorporation of a fluorophenyl moiety is a widely used strategy in medicinal chemistry to enhance drug properties such as metabolic stability and binding affinity.[1][3]

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the reaction, critically examines the inherent challenge of regioselectivity in acylating fluorobenzene, and presents a comprehensive, field-proven protocol. We will address the causality behind experimental choices, from reagent selection to reaction workup, providing a self-validating framework for synthesis. The guide culminates with troubleshooting advice and a discussion of the target molecule's potential applications, particularly in the context of developing novel therapeutics targeting enzymes like Fatty Acid Synthase (FASN).[4]

Introduction: The Strategic Importance of Fluorinated Aryl Ketones

The Friedel-Crafts acylation, first reported in 1877, is an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring.[5][6] Its reliability in forming aryl ketones makes it an indispensable tool in both academic and industrial laboratories. The resulting keto-ester products, such as this compound, are particularly valuable. The ketone provides a handle for further derivatization, while the long alkyl chain and terminal ester group offer multiple points for modification, making them ideal scaffolds for building complex molecular architectures.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.[1] Consequently, the synthesis of fluorinated intermediates like the target compound is of significant interest to the drug development community.

Mechanistic Deep Dive & The Regioselectivity Challenge

The successful execution of a Friedel-Crafts acylation hinges on a clear understanding of its mechanism and inherent limitations.

The Core Mechanism

The reaction proceeds through a well-established multi-step pathway involving an electrophilic attack on the aromatic ring.[7]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5][8]

-

Electrophilic Aromatic Substitution: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst.[7]

-

Product-Catalyst Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the strong Lewis acid AlCl₃. This complexation is often irreversible under reaction conditions, meaning a stoichiometric amount of the catalyst is required. The desired ketone is liberated during aqueous workup.[6][9]

Caption: Mechanism of Friedel-Crafts Acylation.

The Critical Challenge: Regioselectivity

The synthesis of the meta isomer, Ethyl 8-(3-fluoro phenyl)-8-oxooctanoate, via direct Friedel-Crafts acylation of fluorobenzene is non-trivial. The fluorine atom is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The resonance effect, which stabilizes the arenium ion intermediate, is strongest at the ortho and para positions.

Therefore, the direct acylation of fluorobenzene will overwhelmingly yield a mixture of the para- (major) and ortho- (minor) isomers.[10] The para product is generally favored due to reduced steric hindrance compared to the ortho position, which is adjacent to the fluorine atom.[10] The desired meta-isomer is typically formed in very low, often negligible, quantities.

Strategies to Address Regioselectivity:

-

Isomer Separation: The most straightforward, albeit potentially low-yielding, approach is to perform the reaction and separate the desired meta-isomer from the major para- and ortho-isomers using meticulous chromatographic techniques (e.g., HPLC).

-

Alternative Synthetic Routes: For a more targeted synthesis, one might consider starting with a meta-directing substituted benzene, performing the acylation, and then introducing the fluorine atom in a subsequent step. However, this falls outside the direct Friedel-Crafts approach on fluorobenzene.

This guide will focus on the direct acylation protocol, acknowledging that purification will be a critical and challenging step to isolate the target compound.

Comprehensive Experimental Protocol

This protocol is divided into two main stages: the preparation of the acylating agent and the core Friedel-Crafts acylation reaction.

Workflow Overview

Caption: Experimental workflow for synthesis.

Part A: Synthesis of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)

The acylation requires a mono-acyl chloride derivative of suberic acid (octanedioic acid), where one carboxylic acid is protected as an ethyl ester. This can be prepared from suberic acid via a two-step process involving monoesterification followed by conversion to the acid chloride. For the purposes of this guide, we will assume this intermediate is available or has been synthesized separately.

Part B: Friedel-Crafts Acylation

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetylating agents can be lachrymatory and corrosive. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction must be performed under strictly anhydrous conditions.[11][12]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | (To be calculated) |

| Fluorobenzene | C₆H₅F | 96.10 | 1.0 | (To be calculated) |

| Ethyl 8-chloro-8-oxooctanoate | C₁₀H₁₇ClO₃ | 220.69 | 1.1 | (To be calculated) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | For workup |

| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | - | For workup |

| Brine (sat. soln) | NaCl | 58.44 | - | For workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[13]

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice-water bath.

-

Acylating Agent Addition: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5°C. The formation of the acylium ion complex is exothermic.[11]

-

Fluorobenzene Addition: Following the complete addition of the acylating agent, add fluorobenzene (1.0 eq.), also dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (fluorobenzene) is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[11][14] This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.

-

Workup and Extraction:

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.[13]

-

Purification: The purification of the crude oil is the most critical step for isolating the desired meta-isomer.

-

Perform column chromatography on silica gel using a gradient solvent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and analyze them by TLC to isolate the three isomers. The para-isomer will be the major product, followed by the ortho-isomer. The meta-isomer will be a minor, more polar component.

-

Product Characterization

Confirmation of the structure and purity of the isolated this compound is essential.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.2-7.8 ppm) will show a characteristic splitting pattern for a 1,3-disubstituted fluorobenzene ring. Other key signals include a triplet for the ester ethyl group (~1.2 ppm), a quartet for the ester methylene group (~4.1 ppm), and triplets for the methylene groups adjacent to the ketone and ester (~2.9 ppm and ~2.3 ppm respectively). |

| ¹³C NMR | Aromatic region will show 6 distinct signals. A key signal will be the C-F bond showing a large coupling constant. The carbonyl carbons for the ketone and ester will appear downfield (~198 ppm and ~173 ppm, respectively). |

| IR Spectroscopy | Strong absorption bands for the ketone C=O stretch (~1690 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹). A C-F stretch will be visible in the 1100-1250 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | Inactive catalyst (hydrolyzed).[12] | Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Use a fresh, high-purity batch of AlCl₃. |

| Strongly deactivated substrate. | While fluorobenzene is suitable, substrates with stronger deactivating groups will not react.[12] | |

| Complex Product Mixture | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reagents. |

| Impure starting materials. | Use purified reagents and solvents. | |

| Low Yield of All Isomers | Insufficient catalyst loading. | A stoichiometric amount of AlCl₃ is necessary due to product complexation.[12] Ensure at least 1.1-1.2 equivalents are used. |

| Inefficient workup or purification. | Ensure complete extraction and careful separation during chromatography. |

Conclusion and Future Outlook

The Friedel-Crafts acylation provides a direct, albeit challenging, route to this compound. The primary obstacle is the inherent ortho-, para-directing nature of the fluorine substituent, which necessitates a highly efficient purification strategy to isolate the desired meta-isomer. The detailed protocol and troubleshooting guide presented here offer a robust framework for researchers to tackle this synthesis.

The successful synthesis of this molecule provides a versatile platform for drug discovery. Its bifunctional nature allows for the creation of diverse libraries of compounds. For instance, it can serve as a precursor for analogs of FASN inhibitors, a promising target in oncology.[4] The insights gained from this specific synthesis are broadly applicable to other challenging Friedel-Crafts acylations, reinforcing its status as a powerful, albeit nuanced, reaction in the arsenal of the modern synthetic chemist.

References

- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

- BenchChem. (n.d.). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.

- BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.

- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

An In-Depth Technical Guide to the Starting Materials for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Introduction

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a substituted aryl keto-ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring, a ketone, and a long-chain ethyl ester, presents multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom at the meta position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive exploration of the key starting materials and synthetic methodologies required for the preparation of this compound. We will delve into the causal relationships behind experimental choices, provide detailed, validated protocols, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of an aryl ketone is most commonly approached via the Friedel-Crafts acylation.[1] This powerful C-C bond-forming reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][3]

A retrosynthetic analysis of the target molecule initially suggests a convergent approach: the Friedel-Crafts acylation of fluorobenzene with an eight-carbon acylating agent, such as Ethyl 8-chloro-8-oxooctanoate.

However, a critical challenge arises from the directing effects of the fluorine substituent on the aromatic ring. Fluorine is a moderately deactivating but strongly ortho-, para-directing group due to the interplay of its inductive (-I) and resonance (+M) effects.[4] A direct Friedel-Crafts acylation of fluorobenzene would, therefore, predominantly yield the para-substituted isomer (4-fluorophenyl) and a smaller amount of the ortho-isomer (2-fluorophenyl), with negligible formation of the desired meta-isomer (3-fluorophenyl).

Consequently, a more robust and regioselective strategy is required. This guide will focus on a synthetic pathway that circumvents this issue by forming the crucial aryl-ketone bond via a Grignard reaction, which offers precise control over the substitution pattern. This approach involves the synthesis of two key starting materials:

-

Ethyl 8-chloro-8-oxooctanoate : The electrophilic long-chain component.

-

3-Fluorophenylmagnesium bromide : The nucleophilic aryl component.

This strategy ensures the unambiguous formation of the desired 3-fluoro isomer.

Synthesis of Key Starting Material 1: Ethyl 8-chloro-8-oxooctanoate

This key intermediate is prepared in a two-step sequence starting from the readily available dicarboxylic acid, suberic acid.

Step 1: Monoesterification of Suberic Acid

The first step involves the selective monoesterification of suberic acid to yield Suberic Acid Monoethyl Ester. While several methods exist for monoesterification of dicarboxylic acids,[5] a straightforward approach involves Fischer esterification with a controlled amount of ethanol under acidic catalysis. An alternative and often higher-yielding method involves the partial hydrolysis of the corresponding diester.[6]

-

Materials:

-

Suberic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to maximize the formation of the monoester over the diester.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted diacid and sulfuric acid), and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monoethyl suberate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Conversion to the Acyl Chloride

The carboxylic acid moiety of the monoester is then converted to an acyl chloride, a highly reactive electrophile, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl).[8][9]

-

Materials:

-

Suberic Acid Monoethyl Ester

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the Suberic Acid Monoethyl Ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature.

-

After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a basic solution to neutralize the corrosive vapors.

-

The resulting crude Ethyl 8-chloro-8-oxooctanoate is typically a pale yellow oil and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

-

Synthesis of Key Starting Material 2: 3-Fluorophenylmagnesium Bromide (Grignard Reagent)

The Grignard reagent is prepared from 3-fluorobromobenzene and magnesium turnings in an anhydrous ether solvent. The formation of a Grignard reagent is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions.

Protocol 3: Preparation of 3-Fluorophenylmagnesium Bromide

-

Materials:

-

3-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 eq) in the flask.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 3-fluorobromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting grey-to-brown solution of 3-fluorophenylmagnesium bromide is used directly in the subsequent reaction.

-

The Convergent Synthesis: Grignard Coupling

With both key starting materials in hand, the final C-C bond formation is achieved by reacting the nucleophilic Grignard reagent with the electrophilic acyl chloride. This reaction is typically carried out at low temperatures to minimize side reactions.

Protocol 4: Synthesis of this compound

-

Materials:

-

Solution of 3-Fluorophenylmagnesium bromide in ether/THF

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the freshly prepared solution of 3-fluorophenylmagnesium bromide to 0 °C or lower (e.g., -20 °C) using an ice-salt or dry ice-acetone bath.

-

Prepare a solution of Ethyl 8-chloro-8-oxooctanoate (0.9 eq) in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, then let it warm slowly to room temperature.

-

Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture with 1 M HCl to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Data Summary and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Yield | Purity Assessment |

| 1 | Monoesterification | Suberic acid, Ethanol, H₂SO₄ | 40-60% | GC-MS, ¹H NMR |

| 2 | Acyl Chloride Formation | Suberic Acid Monoethyl Ester, SOCl₂ | >90% (crude) | IR, ¹H NMR |

| 3 | Grignard Formation | 3-Fluorobromobenzene, Mg | Assumed quantitative | Used in situ |

| 4 | Grignard Coupling | Grignard reagent, Acyl chloride | 60-80% | ¹H NMR, ¹³C NMR, LC-MS |

Visualizing the Workflow

Diagram 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate

Caption: Pathway to the acylating agent.

Diagram 2: Overall Synthesis of the Target Molecule

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 9. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is a bifunctional organic molecule that holds significant promise as a versatile building block in the landscape of modern drug discovery and organic synthesis. Its structure, which incorporates a flexible eight-carbon aliphatic chain, an ethyl ester, and a fluorinated aromatic ketone, presents multiple reactive sites for chemical modification. This unique combination makes it an attractive starting point for the synthesis of more complex molecular architectures, particularly heterocyclic compounds that are prevalent in many biologically active agents.[1][2]

The presence of a fluorine atom on the phenyl ring is of particular strategic importance. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the targeted introduction of fluorine is a widely employed strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from its close structural analogues and fundamental principles of organic chemistry to provide a robust and scientifically grounded resource.

Physicochemical Properties

The physicochemical properties of this compound can be reliably predicted based on its structural analogues, such as the 2-fluoro and 3-chloro variants.[2][3] These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₆H₂₁FO₃ | Based on chemical structure |

| Molecular Weight | 280.34 g/mol | Calculated from the molecular formula |

| CAS Number | Not available | No specific CAS number has been assigned in public databases. Analogues include 898753-44-1 (2-fluoro) and 898752-20-0 (3-chloro).[1][2] |

| Boiling Point | ~370 °C | Predicted based on analogues.[3] |

| Density | ~1.08 g/cm³ | Predicted based on analogues.[3] |

| Appearance | Colorless to light yellow oil | Common appearance for similar long-chain ketoesters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); low solubility in water. | Inferred from the hydrophobic alkyl chain and aromatic ring. |

Synthesis and Purification

The most logical and established synthetic route to this compound is a two-step process involving a Friedel-Crafts acylation followed by an esterification.[4] This approach is widely used for the synthesis of aryl ketones.

Logical Synthesis Workflow

Sources

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate mechanism of formation

An In-Depth Technical Guide on the Mechanism of Formation of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound. This molecule, an aryl keto-ester, serves as a valuable intermediate in various synthetic applications, including pharmaceutical research and development. The core of its synthesis relies on the classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring. This document delineates the multi-step synthesis, beginning with the preparation of a key acylating agent, 8-ethoxy-8-oxooctanoyl chloride, from suberic acid, and culminating in the Lewis acid-catalyzed acylation of fluorobenzene. Each stage is presented with detailed mechanistic insights, step-by-step experimental protocols, and visual diagrams to ensure clarity and reproducibility for the scientific professional.

Part 1: Synthesis of the Acylating Agent: 8-Ethoxy-8-oxooctanoyl Chloride

The successful Friedel-Crafts acylation requires a highly reactive acylating agent. For the synthesis of the target molecule, this agent is 8-ethoxy-8-oxooctanoyl chloride. Its preparation is a two-step process starting from the commercially available dicarboxylic acid, suberic acid.

Step 1.1: Selective Monoesterification of Suberic Acid

Principle & Causality: The first step is the conversion of suberic acid to its monoester, ethyl hydrogen suberate (also known as 8-ethoxy-8-oxooctanoic acid). The primary challenge is achieving selectivity, as the reaction can produce the desired monoester, the diester (diethyl suberate), or leave unreacted diacid.[1] The Fischer esterification, an acid-catalyzed equilibrium reaction, is the most direct method.[2][3] To favor mono-ester formation, reaction conditions must be carefully controlled. Using a large excess of the dicarboxylic acid relative to the alcohol can favor mono-esterification; however, a more common and practical approach involves manipulating reaction times and stoichiometry, followed by a robust purification process to isolate the desired product.[2]

Mechanism of Fischer Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the ester and regenerate the acid catalyst.

Caption: Fischer esterification mechanism for mono-ester formation.

Experimental Protocol: Synthesis of Ethyl Hydrogen Suberate [2][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount (approx. 1-2% mol) of concentrated sulfuric acid to the stirred mixture.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the monoester while minimizing diester formation.

-

Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether.

-

Purification: Wash the organic solution with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted suberic acid. The desired monoester will remain in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield crude ethyl hydrogen suberate.[2] Further purification can be achieved via vacuum distillation or column chromatography.

Step 1.2: Formation of 8-Ethoxy-8-oxooctanoyl Chloride

Principle & Causality: To create a highly electrophilic species for the Friedel-Crafts reaction, the remaining carboxylic acid group of ethyl hydrogen suberate is converted into an acyl chloride (acid chloride).[5] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. Thionyl chloride is often chosen for its convenience, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Mechanism: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is displaced, which then acts as a nucleophile, attacking the carbonyl carbon and ultimately leading to the displacement of the chlorosulfite group, which decomposes to SO₂ and HCl gas.

Experimental Protocol: Synthesis of 8-Ethoxy-8-oxooctanoyl Chloride

-

Reaction Setup: In a fume hood, add ethyl hydrogen suberate to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

-

Reagent Addition: Slowly add an excess (approx. 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask, either neat or in an inert solvent like dichloromethane.

-

Heating: Gently heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 8-ethoxy-8-oxooctanoyl chloride can often be used directly in the next step or purified further by vacuum distillation.

Part 2: Friedel-Crafts Acylation: The Core C-C Bond Formation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[6] It offers a significant advantage over Friedel-Crafts alkylation as the product, an aryl ketone, is deactivated towards further substitution, thus preventing undesirable polysubstitution reactions.[7][8]

Mechanism of Formation of this compound

The reaction proceeds through a well-defined multi-step mechanism involving a potent electrophile.[9]

Step 2.1: Generation of the Acylium Ion The reaction is initiated by the interaction of the acylating agent, 8-ethoxy-8-oxooctanoyl chloride, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10] The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[11] This ion is resonance-stabilized, which prevents the rearrangements that often plague Friedel-Crafts alkylations.[11][12]

Caption: Formation of the electrophilic acylium ion.

Step 2.2: Electrophilic Aromatic Substitution The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[13] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The fluorine substituent on the benzene ring is deactivating due to its high electronegativity (inductive effect), but it is an ortho, para-director due to resonance stabilization involving its lone pairs. Therefore, acylation is expected to occur primarily at the para position (due to less steric hindrance) and the ortho position. The formation of the meta isomer, this compound, occurs as a minor product in this isomeric mixture.[13][14] Isolating the desired meta isomer requires careful chromatographic purification.

Step 2.3: Deprotonation and Catalyst Regeneration A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group.[9][11] This restores the aromaticity of the ring, yielding the final ketone product complexed with the Lewis acid. This step also regenerates the AlCl₃ catalyst and produces HCl.

Step 2.4: Workup The product ketone, being a moderate Lewis base, forms a stable complex with the aluminum chloride catalyst.[15] Therefore, a stoichiometric amount of the catalyst is required.[15] To liberate the final product, an aqueous workup (e.g., with dilute HCl) is performed to decompose this complex and remove the inorganic salts.[15]

Overall Reaction Mechanism Diagram

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of this compound [13][16]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser with anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension in an ice bath. Add fluorobenzene to the flask. Then, add a solution of 8-ethoxy-8-oxooctanoyl chloride (1.0 equivalent) in the same solvent dropwise via the addition funnel, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction may be gently heated (e.g., to 40-50°C) to ensure completion. Monitor progress by TLC.

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, an isomeric mixture, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Part 3: Process Summary and Data

The overall synthesis is a robust, multi-step process common in medicinal chemistry.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Typical Yield |

| 1 | Fischer Esterification | Suberic Acid, Ethanol | H₂SO₄ | Ethanol | Reflux | 50-70% |

| 2 | Acyl Chloride Formation | Ethyl Hydrogen Suberate, SOCl₂ | N/A | Neat or DCM | Reflux | >90% |

| 3 | Friedel-Crafts Acylation | Fluorobenzene, Acyl Chloride | AlCl₃ | DCM / DCE | 0 to 50 | 40-60% (isomer) |

Note: Yields are illustrative and depend on reaction scale, purity of reagents, and purification efficiency. The yield for Step 3 refers to a specific isomer after chromatography.

Conclusion

The formation of this compound is achieved through a well-established synthetic sequence centered on the Friedel-Crafts acylation. The mechanism involves the generation of a highly reactive acylium ion, which undergoes electrophilic aromatic substitution on the fluorobenzene ring. While the fluorine substituent directs acylation primarily to the ortho and para positions, the desired meta isomer is also formed and can be isolated. A thorough understanding of the underlying principles—from the selective monoesterification of a diacid to the intricacies of the Lewis acid-catalyzed C-C bond formation and subsequent purification—is critical for the successful synthesis of this and related aryl keto-ester compounds, which are of significant interest to the drug development community.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

sciencetutoring. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 8-(3-fluorophenyl)-8-oxooctanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted data, offering a robust framework for the structural elucidation and characterization of this compound. Each section provides a detailed interpretation of the spectral features, grounded in established principles of organic spectroscopy, and is supplemented with standardized experimental protocols.

Introduction to this compound

This compound is an aromatic keto ester with potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. Its structure, featuring a fluorinated phenyl ring, a ketone, and a long-chain ethyl ester, presents a unique combination of functional groups that give rise to characteristic spectroscopic signatures. The fluorine substituent, in particular, can influence the electronic environment of the aromatic ring, which is observable in NMR and IR spectroscopy. Understanding the spectroscopic profile of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Synthesis Overview: Friedel-Crafts Acylation

The most common synthetic route to compounds of this class is the Friedel-Crafts acylation.[1][2] This involves the reaction of a substituted benzene, in this case, fluorobenzene, with an acylating agent derived from a dicarboxylic acid monoester. For this compound, this would typically involve the reaction of fluorobenzene with the acid chloride of monoethyl suberate (ethyl 8-chloro-8-oxooctanoate) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] The electrophilic acylium ion generated in situ attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director, meaning the acylation is expected to occur primarily at the para position, with some ortho substitution. The meta-substituted product, our topic of interest, would be a minor product in a direct acylation of fluorobenzene, suggesting a multi-step synthesis might be employed for its specific preparation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted using reputable NMR prediction software, which employs algorithms based on large databases of experimental spectra.[5][6]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their connectivity within the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | ddd (doublet of doublet of doublets) | 1H | Ar-H |

| 7.65 | dt (doublet of triplets) | 1H | Ar-H |

| 7.45 | td (triplet of doublets) | 1H | Ar-H |

| 7.25 | dddd (doublet of doublet of doublets of doublets) | 1H | Ar-H |

| 4.12 | q (quartet) | 2H | -OCH₂CH₃ |

| 2.95 | t (triplet) | 2H | -COCH₂- |

| 2.30 | t (triplet) | 2H | -CH₂COO- |

| 1.75 | m (multiplet) | 2H | -COCH₂CH₂- |

| 1.65 | m (multiplet) | 2H | -CH₂CH₂COO- |

| 1.35 | m (multiplet) | 4H | -(CH₂)₂- |

| 1.25 | t (triplet) | 3H | -OCH₂CH₃ |

Note: Predicted data generated using advanced NMR prediction algorithms. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.25-7.75 ppm): The four protons on the 3-fluorophenyl ring appear as a complex set of multiplets in the downfield region. The electron-withdrawing nature of the fluorine atom and the carbonyl group, along with the meta-substitution pattern, leads to distinct chemical shifts for each aromatic proton. The coupling patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons and the fluorine atom.

-

Ethyl Ester Group: The characteristic signals for an ethyl group are present: a quartet around 4.12 ppm for the -OCH₂- protons, coupled to the three protons of the methyl group, which appears as a triplet at approximately 1.25 ppm.[7]

-

Aliphatic Chain: The methylene protons of the octanoate chain appear as a series of triplets and multiplets between 1.35 and 2.95 ppm. The protons alpha to the carbonyl groups are the most deshielded; the -COCH₂- protons are expected around 2.95 ppm (triplet), and the -CH₂COO- protons around 2.30 ppm (triplet). The remaining methylene groups in the chain appear as overlapping multiplets in the more upfield region.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O (ketone) |

| 173.5 | C=O (ester) |

| 162.8 (d, J_CF ≈ 248 Hz) | C-F |

| 138.0 (d, J_CF ≈ 6 Hz) | Ar-C (ipso to C=O) |

| 130.3 (d, J_CF ≈ 8 Hz) | Ar-CH |

| 123.5 (d, J_CF ≈ 2 Hz) | Ar-CH |

| 120.8 (d, J_CF ≈ 21 Hz) | Ar-CH |

| 115.0 (d, J_CF ≈ 22 Hz) | Ar-CH |

| 60.5 | -OCH₂CH₃ |

| 38.5 | -COCH₂- |

| 34.2 | -CH₂COO- |

| 29.0 | -(CH₂)₄- |

| 28.8 | -(CH₂)₄- |

| 24.8 | -(CH₂)₄- |

| 24.5 | -(CH₂)₄- |

| 14.2 | -OCH₂CH₃ |

Note: Predicted data generated using advanced NMR prediction algorithms. The values for the aliphatic chain carbons are approximate due to potential overlap. Doublet (d) multiplicity for aromatic carbons is due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region: the ketone carbonyl around 198.5 ppm and the ester carbonyl at approximately 173.5 ppm.[4]

-

Aromatic Carbons: The six carbons of the 3-fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine and carbonyl substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 248 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Ethyl Ester and Aliphatic Carbons: The carbons of the ethyl group (-OCH₂- and -CH₃) are expected around 60.5 and 14.2 ppm, respectively. The eight carbons of the octanoate chain will appear in the 24-39 ppm region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[8]

-

Instrument Setup: Place the NMR tube in a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[9][10]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2935, 2860 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong, Sharp | C=O stretch (Ester) |

| ~1690 | Strong, Sharp | C=O stretch (Aromatic Ketone) |

| ~1600, 1585 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Medium | C-F stretch |

Interpretation of the IR Spectrum:

-

Carbonyl Absorptions: The most prominent peaks in the IR spectrum will be the two carbonyl stretches. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone C=O stretch (~1690 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octanoate chain will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1585 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the phenyl ring.

-

C-O and C-F Stretches: A strong absorption corresponding to the C-O stretch of the ester group will be present around 1250 cm⁻¹. The C-F stretch will give rise to a medium intensity band around 1100 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[11][12]

-

Background Spectrum: A background spectrum of the empty, clean plates is recorded first.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum and converting to absorbance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[13][14] Electron Ionization (EI) is a common technique for volatile organic compounds.

Expected Key Mass Spectral Fragments (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 280 | [C₁₆H₂₁FO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 235 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |

| 123 | [C₇H₄FO]⁺ | Acylium ion from cleavage alpha to the ketone |

| 95 | [C₆H₄F]⁺ | Loss of CO from the acylium ion |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak (M⁺˙) at m/z 280 would confirm the molecular weight of the compound. Its presence depends on the stability of the molecule under EI conditions.

-

Alpha Cleavage: Fragmentation is likely to occur at the bonds adjacent to the carbonyl groups.

-

Cleavage between the carbonyl of the ester and the ethoxy group would result in a fragment at m/z 235.

-

Alpha cleavage at the ketone is particularly favorable, leading to the formation of a stable 3-fluorobenzoyl cation at m/z 123. This is expected to be a prominent peak.

-

-

Further Fragmentation: The 3-fluorobenzoyl cation (m/z 123) can further lose a molecule of carbon monoxide to give the 3-fluorophenyl cation at m/z 95.

-

McLafferty Rearrangement: For long-chain esters and ketones, a McLafferty rearrangement is possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This would lead to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.[15]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), which then undergoes fragmentation.[16][17]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on high-fidelity predicted data and established spectroscopic principles. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the structural features of this molecule. The included experimental protocols provide standardized methods for acquiring such data in a laboratory setting. This guide serves as a valuable resource for researchers working with this compound or structurally related molecules, aiding in their synthesis, purification, and characterization.

References

- Mnova NMRPredict. Mestrelab Research S.L. [URL: https://mestrelab.com/software/mnova/plugins/nmrpredict/]

- FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [URL: https://www.lpdlabservices.co.

- Sampling Techniques for FTIR Spectroscopy. JASCO Inc. [URL: https://jascoinc.com/knowledgebase/sampling-techniques-for-ftir-spectroscopy/]

- How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/17n1c1s/how_reliable_actually_is_the_nmr_prediction/]

- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [URL: https://www.mdpi.com/2218-1989/13/5/528]

- Sample preparation for FT-IR. University of the West Indies. [URL: https://www.mona.uwi.

- Electron Ionization. School of Chemical Sciences - University of Illinois. [URL: https://mass-spec.scs.illinois.edu/ei.php]

- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [URL: https://bitesizebio.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [URL: https://www.omicsonline.org/open-access/structural-elucidation-of-small-organic-molecules-by-d-d-and-multidimensionalsolution-nmr-spectroscopy-2153-2435.1000213.php?aid=26181]

- Electron Ionization. Creative Proteomics. [URL: https://www.creative-proteomics.

- Supporting Information. ScienceOpen. [URL: https://www.scienceopen.com/document_file/35a82810-863a-4f51-80a9-38b31d8c119d/PubMedCentral/srep21459-s1.pdf]

- Wiley-VCH 2007 - Supporting Information. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200701819]

- Friedel-Crafts Acylation. Chemistry Steps. [URL: https://www.chemistrysteps.

- Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. [URL: https://www.youtube.

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [URL: https://www.technologynetworks.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [URL: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.jlce.20170501.01]

- (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [URL: https://www.researchgate.net/publication/313883017_Friedel-Crafts_Acylation_Lab_Guide_Use_of_GC-MS_The_Organic_Chemistry_Notebook_Series_a_Didactical_Approach_N17]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Interpreting Infrared Spectra. Specac Ltd. [URL: https://www.specac.com/en/learn/science/interpreting-infrared-spectra]

- The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/carbonyl-group-part-i-introduction]

- INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [URL: https://personal.utdallas.edu/~scortes/ochem/OChem_Lab_Manual/IR_TUTORIAL.pdf]

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [URL: https://www.researchgate.net/publication/354516955_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums]

- Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [URL: https://www.youtube.

- Interpreting IR Spectra. Chemistry Steps. [URL: https://www.chemistrysteps.com/ir-spectroscopy-and-functional-groups-a-quick-summary/]

- Interpretation of mass spectra. University of Arizona. [URL: https://www.chem.arizona.

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [URL: https://www.researchgate.net/publication/354516955_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://trace.tennessee.edu/cgi/viewcontent.cgi?article=6476&context=utk_graddiss]

- Interpreting Aromatic NMR Signals. YouTube. [URL: https://www.youtube.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [URL: https://scienceready.com.

- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [URL: https://kpu.pressbooks.

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://media.wiley.

- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Benchchem. [URL: https://www.benchchem.

- Mass spectral interpretation. Wikipedia. [URL: https://en.wikipedia.

- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem. [URL: https://www.benchchem.com/application-notes/friedel-crafts-acylation-of-chlorobenzene-with-suberoyl-chloride]

- CN101462931A - Method for acylating fluorobenzene. Google Patents. [URL: https://patents.google.

- friedel-crafts acylation of benzene. Chemguide. [URL: https://www.chemguide.co.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. app.nmrium.com [app.nmrium.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]